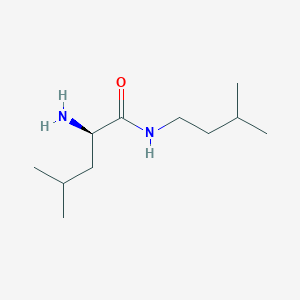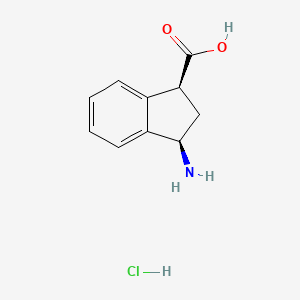
(1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate
Descripción general
Descripción
(1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of sulfonate esters It is characterized by a pyrrolidine ring substituted with a benzyl group and a methylbenzenesulfonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-benzylpyrrolidin-3-yl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate ester group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (1-benzylpyrrolidin-3-yl)methanol and 4-methylbenzenesulfonic acid.
Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in suitable solvents.
Major Products Formed
Nucleophilic substitution: Corresponding substituted pyrrolidine derivatives.
Hydrolysis: (1-benzylpyrrolidin-3-yl)methanol and 4-methylbenzenesulfonic acid.
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
(1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Biological Studies: Employed in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The sulfonate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects. The benzyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1-benzylpyrrolidin-3-yl)methyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.
(1-benzylpyrrolidin-3-yl)methyl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group on the benzene ring.
(1-benzylpyrrolidin-3-yl)methyl 4-nitrobenzenesulfonate: Contains a nitro group instead of a methyl group on the benzene ring.
Uniqueness
(1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its solubility, stability, and binding properties compared to similar compounds.
Propiedades
IUPAC Name |
(1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-16-7-9-19(10-8-16)24(21,22)23-15-18-11-12-20(14-18)13-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXGJNNTFJVRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3213304.png)
![3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B3213311.png)
![3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3213316.png)
![N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B3213323.png)
![Acetic acid, [(phenylmethyl)hydrazono]-](/img/structure/B3213333.png)
![2-(4-methoxybenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3213348.png)
![3-[3-[4-(3,5-Dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine](/img/structure/B3213353.png)





